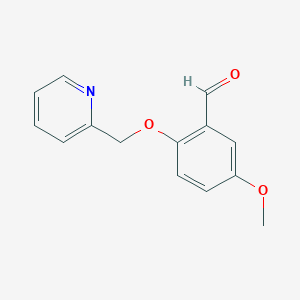

5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde

Description

5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde: is an organic compound with the molecular formula C13H11NO3 . It is a benzaldehyde derivative where the benzene ring is substituted with a methoxy group at the 5-position and a pyridin-2-ylmethoxy group at the 2-position.

Properties

IUPAC Name |

5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-5-6-14(11(8-13)9-16)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJIEYBOHZIPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC2=CC=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 5-methoxy-2-hydroxybenzaldehyde and 2-chloromethylpyridine.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Procedure: The 2-chloromethylpyridine is added to a solution of 5-methoxy-2-hydroxybenzaldehyde and potassium carbonate in DMF. The mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours.

Isolation: After completion of the reaction, the product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: 5-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid.

Reduction: 5-Methoxy-2-(pyridin-2-ylmethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex organic molecules.

Ligand: Acts as a ligand in coordination chemistry for the preparation of metal complexes.

Biology and Medicine:

Pharmacophore: Serves as a pharmacophore in the design of new drugs with potential therapeutic effects.

Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

Industry:

Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.

Chemical Intermediates: Employed as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridin-2-ylmethoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-(Pyridin-2-ylmethoxy)benzaldehyde: Lacks the methoxy group at the 5-position.

5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde: Has the pyridin-4-ylmethoxy group instead of pyridin-2-ylmethoxy.

5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde: Contains the pyridin-3-ylmethoxy group.

Uniqueness:

Substitution Pattern: The unique substitution pattern of 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde imparts distinct chemical and biological properties.

Reactivity: The presence of both methoxy and pyridin-2-ylmethoxy groups influences its reactivity and interaction with other molecules.

Applications: Its specific structure makes it suitable for particular applications in medicinal chemistry and materials science .

Biological Activity

5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Synthesis

This compound is characterized by its methoxy and pyridine functionalities, which contribute to its reactivity and biological effects. The synthesis typically involves the reaction of 5-methoxybenzaldehyde with pyridine derivatives, often using various catalysts to facilitate the formation of the methoxybenzaldehyde structure.

Biological Activity Overview

The biological activities of this compound encompass antimicrobial, anti-inflammatory, and potential anticancer properties. These activities are attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that related pyridine compounds demonstrate effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM . Although specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.

Anti-inflammatory Properties

The compound's anti-inflammatory effects are hypothesized based on similar structures that have shown inhibition of pro-inflammatory cytokines. Pyridine derivatives have been reported to modulate inflammatory responses, which may be applicable to this compound as well.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The mechanisms often involve apoptosis induction or cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors, potentially inhibiting their activity. This interaction could lead to downstream effects on cellular signaling pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study focusing on similar pyridine derivatives found significant antimicrobial activity against various pathogens. The results indicated that modifications in the structure could enhance activity against resistant strains .

- Cytotoxicity Testing : In vitro assays conducted on related compounds demonstrated promising cytotoxic effects against several cancer cell lines, suggesting that structural features similar to those in this compound could confer similar properties.

- Inflammatory Response Modulation : Research has indicated that certain pyridine compounds can downregulate inflammatory mediators in vitro, highlighting a potential role for this compound in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.